N-(2,6-DIPHENYLPYRIMIDIN-4-YL)-3,3-DIMETHYLBUTANAMIDE
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Overview
Description
It is primarily recognized for its role as an adenosine receptor antagonist . This compound has garnered significant interest in scientific research due to its potential therapeutic applications and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of LUF-5764 involves several steps, starting with the preparation of the pyrimidine core. The key steps include:
Formation of the Pyrimidine Core: The pyrimidine core is synthesized through a condensation reaction between benzaldehyde and ethyl acetoacetate in the presence of ammonium acetate.
Substitution Reaction: The resulting pyrimidine derivative undergoes a substitution reaction with 2,6-diphenylpyrimidine to form the desired product.
Industrial Production Methods
Industrial production of LUF-5764 typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and reaction time. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
LUF-5764 undergoes various chemical reactions, including:
Oxidation: LUF-5764 can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: LUF-5764 can undergo substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
LUF-5764 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies of adenosine receptor antagonists.
Biology: LUF-5764 is employed in research on cellular signaling pathways and receptor interactions.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Mechanism of Action
LUF-5764 exerts its effects by binding to adenosine receptors, specifically the A1 receptor . This binding inhibits the receptor’s activity, leading to a cascade of downstream effects. The molecular targets and pathways involved include the cGMP-PKG signaling pathway, which plays a crucial role in various physiological processes .
Comparison with Similar Compounds
Similar Compounds
LUF-5834: Another adenosine receptor antagonist with a similar structure but different functional groups.
LUF-6000: A compound with similar receptor binding properties but distinct chemical modifications.
Uniqueness of LUF-5764
LUF-5764 is unique due to its specific binding affinity for the A1 receptor and its distinct chemical structure, which includes the 2,6-diphenylpyrimidine core. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
820961-49-7 |
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Molecular Formula |
C22H23N3O |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
N-(2,6-diphenylpyrimidin-4-yl)-3,3-dimethylbutanamide |
InChI |
InChI=1S/C22H23N3O/c1-22(2,3)15-20(26)24-19-14-18(16-10-6-4-7-11-16)23-21(25-19)17-12-8-5-9-13-17/h4-14H,15H2,1-3H3,(H,23,24,25,26) |
InChI Key |
HRLXAMBTUIRRBL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(=O)NC1=NC(=NC(=C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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